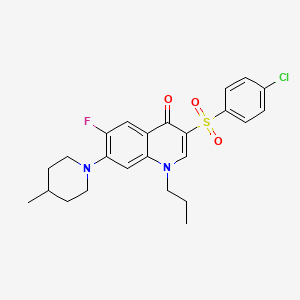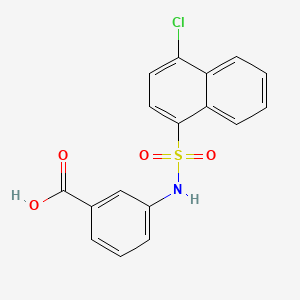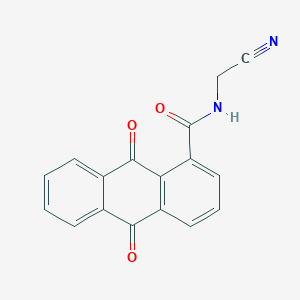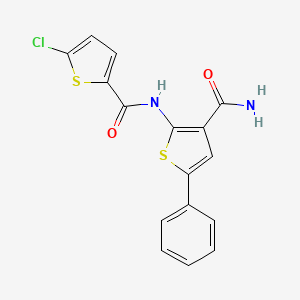
Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C11H17N3O2 . It has a molecular weight of 223.27 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate is represented by the linear formula C11H17N3O2 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis
Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate is a solid compound . It has a molecular weight of 223.27 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate derivatives are utilized in organic synthesis, demonstrating their versatility in constructing complex molecules. For instance, the phosphine-catalyzed [4 + 2] annulation process employs ethyl 2-methyl-2,3-butadienoate and N-tosylimines to synthesize highly functionalized tetrahydropyridines, showcasing the compound's role in facilitating regioselective transformations (Zhu, Lan, & Kwon, 2003). Additionally, its involvement in microwave-mediated regioselective synthesis under solvent-free conditions further highlights its significance in green chemistry and efficient synthesis strategies (Eynde, Hecq, Kataeva, & Kappe, 2001).
Material Science Research
In the realm of material science, ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate derivatives have been studied for their electronic and optical properties. For example, thiopyrimidine derivatives have been analyzed for their nonlinear optical (NLO) properties, making them candidates for optoelectronic applications. This research underlines the potential of these compounds in developing materials with significant NLO characteristics, which are essential for the advancement of optical computing, telecommunications, and laser technology (Hussain et al., 2020).
Pharmaceutical Development
In pharmaceutical development, ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate derivatives have been explored for their therapeutic potential. For instance, the synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions and their structural elucidation through spectral data and X-ray analysis provides insights into developing new therapeutic agents with potential applications in treating various diseases (Eynde, Hecq, Kataeva, & Kappe, 2001). Additionally, the exploration of chromone-pyrimidine coupled derivatives for antimicrobial activities showcases the compound's role in addressing microbial resistance and developing new antimicrobial agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-5-16-10(15)8-6-9(13-7-12-8)14-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUDDBPRBAEADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=N1)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine](/img/structure/B2942479.png)


![2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2942482.png)




![3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2942493.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2942495.png)

![3-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2942498.png)
